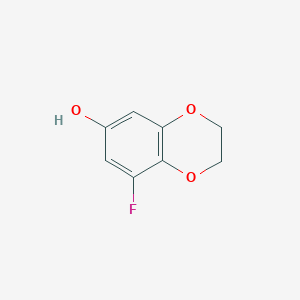
1-(1-bromoethyl)-2-fluoro-3-methoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(1-bromoethyl)-2-fluoro-3-methoxybenzene” is a complex organic compound. It contains a benzene ring, which is a cyclic compound with 6 carbon atoms and alternating single and double bonds . Attached to this benzene ring are a bromoethyl group, a fluorine atom, and a methoxy group at the 1st, 2nd, and 3rd positions respectively .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the introduction of the bromoethyl, fluoro, and methoxy groups in separate reactions. For example, bromoethyl groups can be introduced through a reaction with 1,2-dibromoethane.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups around the benzene ring. The bromoethyl group would likely add significant bulk to the molecule, while the fluoro and methoxy groups could influence its polarity .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions. For example, the bromoethyl group could participate in elimination reactions . The benzene ring could also undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromoethyl group could increase its molecular weight and boiling point .Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(1-bromoethyl)-2-fluoro-3-methoxybenzene involves the reaction of 2-fluoro-3-methoxyphenol with 1-bromoethane in the presence of a base to form the desired product.", "Starting Materials": [ "2-fluoro-3-methoxyphenol", "1-bromoethane", "Base (e.g. potassium carbonate)" ], "Reaction": [ "Add 2-fluoro-3-methoxyphenol and 1-bromoethane to a reaction flask", "Add a base (e.g. potassium carbonate) to the reaction flask", "Heat the reaction mixture to reflux for several hours", "Allow the reaction mixture to cool and then extract the product with a suitable solvent (e.g. dichloromethane)", "Dry the organic layer with anhydrous sodium sulfate", "Concentrate the organic layer under reduced pressure to obtain the desired product" ] } | |
Numéro CAS |
1936308-27-8 |
Formule moléculaire |
C9H10BrFO |
Poids moléculaire |
233.1 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



